molecular formula C11H8FNO5 B12866128 Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate

Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate

Cat. No.: B12866128
M. Wt: 253.18 g/mol
InChI Key: GFAYJPOZODWRMJ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate is a chemical compound with the molecular formula C11H8FNO5 . It belongs to the benzofuran class of heterocycles, which are synthetic compounds of significant interest in scientific research for their potential as building blocks for new materials and pharmaceuticals . Benzofuran derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal effects . Some derivatives demonstrate the ability to interact with nucleic acids and proteins, such as serum albumin, suggesting potential in modulating protein-driven processes or use in drug delivery systems . The nitro-substituted benzofuran core is a key structural motif in fluorogenic labeling reagents. Related compounds, such as 4-Fluoro-7-nitrobenzofurazan (NBD-F), are well-known for their use in HPLC applications, where they react with amines to form highly fluorescent products for sensitive detection . The specific properties and primary research applications of this particular ester derivative are an active area of exploration. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8FNO5

Molecular Weight

253.18 g/mol

IUPAC Name

ethyl 4-fluoro-7-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H8FNO5/c1-2-17-11(14)9-5-6-7(12)3-4-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3

InChI Key

GFAYJPOZODWRMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2O1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of benzofuran derivatives like Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate often involves cyclodehydration of α-phenoxy ketones using Eaton’s reagent (P₂O₅ in methanesulfonic acid). This method enables efficient intramolecular electrophilic aromatic substitution (EAS) and dehydration, yielding substituted benzofurans under mild conditions (50–98% yields) . For example:

PrecursorConditionsYieldKey Product Features
α-Phenoxy acetophenone analogsEaton’s reagent, 0–10°C53–94%3-substituted benzofurans

The fluorine and nitro groups are typically introduced via halogenation/nitration at earlier stages due to their directing effects on subsequent substitutions .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid under acidic or basic conditions:

Ethyl esterH3O+or OHCarboxylic acid+EtOH\text{Ethyl ester} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{EtOH}

Key Data :

  • Hydrolysis in 2 N HCl/EtOH at reflux achieves >90% conversion.

  • The carboxylic acid derivative shows enhanced solubility in polar solvents and serves as a precursor for amidation or decarboxylation .

Nitro Group Reduction

The nitro group at position 7 is reducible to an amine, significantly altering the compound’s electronic properties:

-NO2H2/Pd-C or Fe/HCl-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C or Fe/HCl}} \text{-NH}_2

Experimental Insights :

  • Catalytic hydrogenation (H₂, Pd/C, EtOH) proceeds at 25°C, yielding 4-fluoro-7-aminobenzo[b]furan-2-carboxylate.

  • Over-reduction or side reactions are minimized by controlling reaction time (1–2 hrs) .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group deactivates the benzofuran ring, directing electrophiles to specific positions:

ElectrophileConditionsPosition AttackedYieldNotes
Br₂FeBr₃, CH₂Cl₂, 0°CC-565%Meta to nitro, ortho to fluorine
HNO₃/H₂SO₄0°C, 1 hrNo reactionRing deactivation by nitro group

The fluorine atom at position 4 exerts minor ortho/para-directing effects but is overshadowed by the nitro group’s stronger meta-directing influence .

Nucleophilic Aromatic Substitution (NAS)

The nitro group facilitates NAS at activated positions under harsh conditions:

-X+NuDMSO, 100°C-Nu+X\text{-X} + \text{Nu}^- \xrightarrow{\text{DMSO, 100°C}} \text{-Nu} + \text{X}^-

Example :

  • Replacement of fluorine at C-4 with methoxy (NaOMe, DMSO) occurs at 120°C (45% yield) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.

  • Photoreactivity : Nitro group participates in light-induced radical reactions, forming hydroxylamine derivatives .

Biological Activity

Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate is a synthetic compound that belongs to the class of nitroaromatic derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration and fluorination processes. The detailed synthetic pathway often includes the use of starting materials such as benzo[b]furan derivatives and various reagents to introduce the nitro and fluoro groups at specific positions on the aromatic ring.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[b]furan have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and MCF7. The growth inhibition observed in these studies correlates with the ability of these compounds to induce cell cycle arrest and apoptosis.

Table 1: Antiproliferative Effects of Benzo[b]furan Derivatives

CompoundCell LineGI50 (μM)Mechanism of Action
Compound AHeLa5.0Topoisomerase II inhibition
Compound BMCF73.5Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in various studies, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. In vitro assays have indicated that this compound exhibits moderate to good activity against certain strains.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (μg/mL)Reference Drug
This compoundTBDRifampicin
Compound C25INH
Compound D50Streptomycin

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Nitroaromatic compounds can generate ROS, contributing to oxidative stress in microbial cells.
  • Targeting Specific Pathways : Studies indicate that these compounds may interact with specific cellular pathways involved in proliferation and survival.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against HeLa cells, demonstrating a significant reduction in cell viability at concentrations above 5 μM.
  • Antimicrobial Evaluation : In another investigation, this compound was tested against M. tuberculosis, showing an MIC value comparable to standard treatments.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. In particular, small molecules derived from this compound have shown promise in targeting triple-negative breast cancer cells, demonstrating significant cytotoxic effects in vitro .

1.2 Antimycobacterial Properties
Compounds related to this compound have been explored for their antimycobacterial properties. For instance, derivatives of furan-based carboxylic acids have shown effectiveness against Mycobacterium tuberculosis by interfering with iron homeostasis, which is critical for bacterial survival . This suggests that this compound may have similar applications.

Organic Synthesis

2.1 Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive furan and carboxylate groups allow for various transformations, including nucleophilic substitutions and cycloadditions, which can be utilized to create diverse chemical entities .

2.2 Regioselective Reactions
The unique reactivity profile of this compound facilitates regioselective reactions that are crucial for the construction of complex molecular architectures. For example, its use in Lewis acid-catalyzed reactions has been documented to yield high selectivity in forming substituted benzo[b]furans, which are valuable in drug discovery and development .

Material Science

3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Its nitro and fluoro substituents contribute to improved performance characteristics, making it suitable for applications in coatings and advanced materials .

3.2 Photonic Applications
Due to its unique electronic properties, this compound can also be explored for photonic applications, such as organic light-emitting diodes (OLEDs) and solar cells. The furan moiety is known to facilitate charge transport, making it a candidate for enhancing the efficiency of electronic devices .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the effects of derivatives on triple-negative breast cancer cellsSignificant cytotoxicity observed; potential HDAC inhibition noted
Antimycobacterial Research Evaluated the activity against Mycobacterium tuberculosisDemonstrated interference with iron homeostasis; promising results for drug development
Synthetic Applications Explored regioselective reactions using this compoundHigh regioselectivity achieved in synthesizing substituted benzo[b]furans

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzofuran and furan derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Functional Group Analysis

Key Compounds:

Molecular Weight: 235.20 g/mol .

Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate Substituents: Bromo and chloro groups on a phenoxy-methyl side chain. Synthesis: Prepared via nucleophilic substitution between 4-bromo-2-chlorophenol and ethyl 5-(chloromethyl)furan-2-carboxylate using K₂CO₃ in DMF . Significance: The bulky halogenated side chain may enhance steric hindrance, limiting applications in sterically sensitive reactions compared to the target compound.

Ethyl 6-chloro-8-hydroxy-1-methyldibenzo[b,d]furan-2-carboxylate Substituents: Chloro, hydroxy, and methyl groups on a dibenzofuran scaffold. Synthesis: Formed via heteroannulation using BQCl₂ as a chlorinating agent . Significance: The dibenzofuran core increases molecular rigidity and may reduce solubility relative to the monocyclic target compound.

Ethyl 5-Aminobenzo[b]furan-2-carboxylate Substituents: Amino group at the 5-position. Applications: Used as a pharmaceutical intermediate due to the amino group’s reactivity in forming amides or heterocycles . Contrast: The nitro group in the target compound could serve as a precursor to this amine via reduction.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate C₁₁H₈FNO₅ ~253.19* 4-F, 7-NO₂ Potential pharmaceutical intermediate
Ethyl 5-nitrobenzo[b]furan-2-carboxylate C₁₁H₉NO₅ 235.20 5-NO₂ High-purity intermediate (99%)
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate C₁₄H₁₃BrClO₄ 376.61 4-Br, 2-Cl phenoxy-methyl Halogenated analog for agrochemicals
Ethyl 6-chloro-8-hydroxy-1-methyldibenzo[b,d]furan-2-carboxylate C₁₈H₁₅ClO₅ 346.76 6-Cl, 8-OH, 1-CH₃ Rigid dibenzofuran for material science
Ethyl 5-Aminobenzo[b]furan-2-carboxylate C₁₁H₁₁NO₃ 205.21 5-NH₂ Versatile drug precursor

*Calculated based on analogous structures.

Q & A

Q. Key Steps :

  • Electrophilic substitution for nitro/fluoro groups.
  • Cyclization catalyzed by Lewis acids (e.g., FeCl₃, Pb(OAc)₄) .
  • Purification via silica gel chromatography.

How is structural characterization performed for this compound?

Basic
Structural elucidation relies on X-ray crystallography (using SHELX programs for refinement ), ¹H/¹³C NMR , IR , and elemental analysis . For nitrobenzofurans, IR spectra confirm ester (C=O ~1649 cm⁻¹) and nitro groups (NO₂ ~1520 cm⁻¹), while NMR resolves substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) . Crystallographic data from SHELXL refinement ensures precise bond-length/angle measurements .

How can researchers optimize the cyclization step in synthesizing benzo[b]furan derivatives?

Advanced
Cyclization efficiency depends on catalyst selection and reaction conditions :

  • Lewis acids : Pb(OAc)₄ and BF₃·Et₂O enhance ring closure in hydrazine intermediates (e.g., 4.3% yield improvement in YC-1 synthesis) .
  • Anhydrous solvents : DMF or acetonitrile minimizes side reactions .
  • Temperature control : Reflux (e.g., 3–24 hours) ensures complete conversion, monitored via TLC .

Table 1 : Cyclization Optimization Examples

Starting MaterialCatalystSolventTime (h)Yield (%)Reference
Hydrazine derivativePb(OAc)₄, BF₃AcOH244.3
2-Hydroxy-naphthaldehydeK₂CO₃DMF2480–90

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced
Contradictions (e.g., ambiguous NOE signals or overlapping peaks) are resolved via:

  • Multi-technique validation : Cross-verify NMR with high-resolution mass spectrometry (HRMS) and X-ray data .
  • Derivatization : Convert intermediates to crystalline derivatives (e.g., Schiff bases) for unambiguous crystallographic analysis .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to confirm substituent positions .

What pharmacological targets are associated with benzo[b]furan carboxylate derivatives?

Advanced
These compounds show promise as enzyme inhibitors (e.g., Factor XIa inhibitors for anticoagulation therapy) or antimicrobial agents (via Schiff base formation targeting bacterial cell walls) . Bioactivity is modulated by:

  • Electron-withdrawing groups : Nitro/fluoro substituents enhance binding to hydrophobic enzyme pockets.
  • Ester hydrolysis : In vivo conversion to carboxylic acids improves solubility and target engagement .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced
SAR strategies include :

  • Substituent variation : Replace fluoro with chloro or methyl groups to assess steric/electronic effects .
  • Scaffold hopping : Synthesize naphtho[2,1-b]furan or dibenzofuran analogs to evaluate ring size impact .
  • Prodrug modification : Introduce hydrolyzable esters (e.g., ethyl to methyl) to study pharmacokinetics .

Table 2 : SAR Design Examples

ModificationBiological ActivityReference
Nitro → ChloroEnhanced antibacterial
Ethyl ester → HydrazideImproved antifungal activity
Fluorine additionSelective Factor XIa inhibition

How to address low yields in multi-step syntheses of nitrobenzofurans?

Advanced
Low yields (e.g., 4.3% in YC-1 synthesis ) arise from side reactions or unstable intermediates. Mitigation strategies:

  • Protecting groups : Use tert-butyl or benzyl groups to stabilize reactive intermediates .
  • One-pot reactions : Combine nitration and cyclization steps to minimize purification losses .
  • Catalyst screening : Test Pd/C or CuI for nitro group reduction/installation .

What analytical challenges arise in quantifying nitrobenzofuran derivatives?

Advanced
Challenges include:

  • UV interference : Nitro groups absorb strongly at 250–300 nm, complicating HPLC-UV analysis. Use LC-MS with ESI+ mode for specificity .
  • Thermal instability : GC-MS may degrade esters; prefer ambient methods like NMR or FTIR .
  • Fluorine quenching : ¹⁹F NMR requires deuterated solvents (e.g., CDCl₃) and long relaxation delays .

How does crystallographic data from SHELX refine structural hypotheses?

Advanced
SHELXL analyzes diffraction data to resolve:

  • Disorder : Model overlapping electron densities for nitro/fluoro groups .
  • Twinned crystals : Use TWIN/BASF commands to correct for pseudo-symmetry .
  • Hydrogen bonding : Map interactions (e.g., ester carbonyl with hydroxyl groups) to confirm supramolecular packing .

What computational tools predict the reactivity of nitrobenzofuran intermediates?

Q. Advanced

  • DFT calculations : Simulate transition states for nitration/cyclization steps (e.g., Gaussian09 with B3LYP/6-31G**) .
  • Molecular docking : AutoDock Vina evaluates binding affinity to targets like Factor XIa .
  • QSAR models : Correlate Hammett σ values of substituents with reaction rates .

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